SD-208

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

SD-208, also known as TGF-β receptor inhibitor V, is a potent and selective inhibitor of the transforming growth factor-beta receptor type I (TGF-βRI). It is classified as an ATP-competitive inhibitor, with an effective concentration (EC50) of approximately 48 nM, making it highly effective in blocking TGF-β signaling pathways. The compound is particularly significant in cancer research due to its ability to inhibit tumor progression and metastasis by targeting the TGF-β signaling pathway, which is often dysregulated in various cancers .

The primary chemical reaction involving SD-208 is its competitive inhibition of the TGF-βRI kinase. This inhibition prevents the phosphorylation of downstream signaling molecules such as Smad2 and Smad3, which are crucial for mediating TGF-β-induced gene expression. By blocking these phosphorylation events, SD-208 effectively disrupts the TGF-β signaling cascade, leading to reduced gene transcription associated with tumor growth and invasion .

SD-208 exhibits significant biological activity in various cancer models. In vitro studies have demonstrated that it effectively inhibits TGF-β-induced Smad3 phosphorylation and subsequent gene transcription in melanoma cells. This inhibition leads to decreased cell invasion and reduced expression of TGF-β target genes such as parathyroid hormone-related peptide, interleukin 11, connective tissue growth factor, and runt-related transcription factor 2 . Additionally, SD-208 has shown efficacy in vivo by reducing tumor growth in mouse models of human melanoma and prostate cancer .

The synthesis of SD-208 involves several key steps typically centered around organic synthesis techniques. While specific proprietary methods may vary among manufacturers, the general approach includes:

- Formation of the core structure: Utilizing common organic reactions such as coupling reactions to build the central scaffold.

- Functionalization: Introducing specific functional groups that enhance its selectivity for TGF-βRI.

- Purification: Employing techniques like chromatography to isolate the final product with high purity.

The exact synthetic pathways are often proprietary but generally follow established organic synthesis protocols for kinase inhibitors .

SD-208 has potential applications in various fields:

- Cancer Therapy: Primarily investigated for its role in inhibiting tumor growth and metastasis in cancers such as melanoma and prostate cancer.

- Fibrosis Treatment: Due to its ability to modulate TGF-β signaling, it may also be explored for therapeutic applications in fibrotic diseases.

- Research Tool: Used extensively in laboratory settings to study TGF-β signaling pathways and their implications in cancer biology .

Interaction studies have shown that SD-208 specifically targets TGF-βRI without significantly affecting other kinases. This selectivity is crucial for minimizing off-target effects commonly associated with broader kinase inhibitors. Studies indicate that SD-208 does not interfere with the activity of other receptor tyrosine kinases or serine/threonine kinases at concentrations that effectively inhibit TGF-βRI .

Several compounds exhibit similar mechanisms of action by targeting TGF-β signaling pathways. Here are a few notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| SB431542 | Inhibits TGF-βRI | Selective for TGF-βRI; used in various fibrosis studies |

| LY2109761 | Dual inhibitor of TGF-βRI and RII | Broader inhibition spectrum; potential for increased side effects |

| Galunisertib | Inhibitor of TGF-βRI | Orally bioavailable; currently in clinical trials for various cancers |

| A83-01 | Selective inhibitor of TGF-β signaling | Primarily used in stem cell research applications |

SD-208 stands out due to its high selectivity for TGF-βRI and its potent inhibitory effects at low concentrations, making it a valuable tool for both research and therapeutic applications .

Primary Target: Transforming Growth Factor-Beta Receptor I (Activin Receptor-like Kinase 5) Inhibition

SD-208 functions as a potent and selective inhibitor of transforming growth factor-beta receptor I, also known as activin receptor-like kinase 5, with an inhibitory concentration fifty value of 49 nanomolar [1] [2] [3]. This compound demonstrates remarkable selectivity for transforming growth factor-beta receptor I over closely related kinases, exhibiting greater than 100-fold selectivity over transforming growth factor-beta receptor II and at least 17-fold selectivity over other common kinases [2] [3].

Adenosine Triphosphate-Competitive Binding Mechanism

SD-208 operates through an adenosine triphosphate-competitive mechanism of action, competing directly with adenosine triphosphate for binding to the active site of transforming growth factor-beta receptor I [1] [4] [5]. The compound effectively blocks the phosphorylation of downstream signaling molecules, particularly mothers against decapentaplegic homolog 2 and mothers against decapentaplegic homolog 3, which are critical effectors of transforming growth factor-beta signaling [1] [6]. Studies utilizing Lineweaver-Burke plots have confirmed the adenosine triphosphate-competitive nature of SD-208 inhibition, demonstrating that increasing concentrations of adenosine triphosphate can overcome the inhibitory effects of the compound [5].

The adenosine triphosphate-competitive binding mechanism of SD-208 results in the effective suppression of transforming growth factor-beta-induced cellular responses with an effective concentration fifty value of 0.1 micromolar in functional assays using transforming growth factor-beta-sensitive mink lung epithelial cells [1] [6]. This inhibition is dose-dependent and reversible, consistent with competitive binding kinetics [1] [6].

Structural Basis for Selectivity

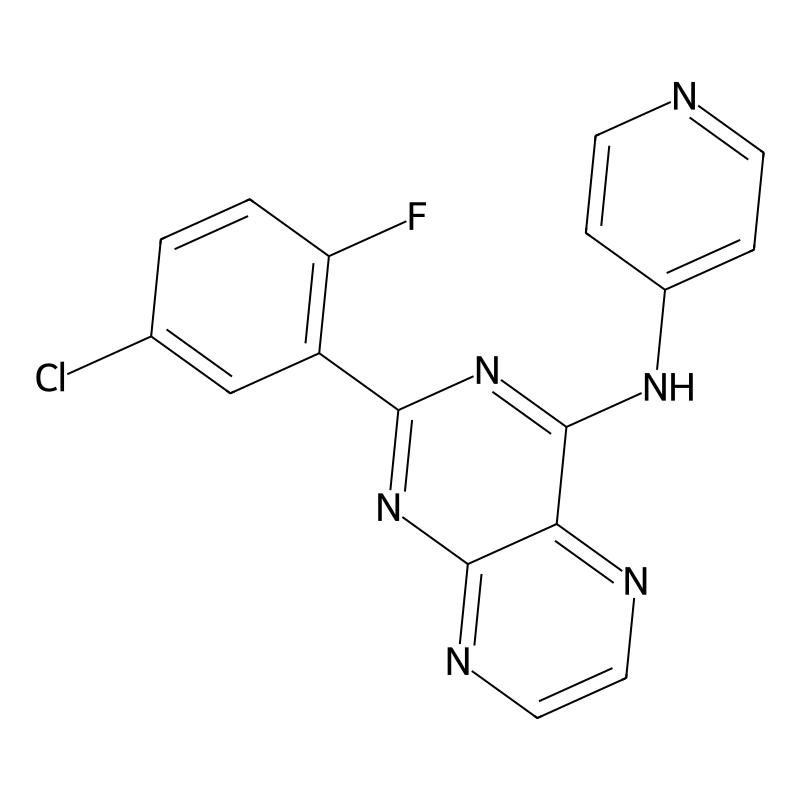

The structural basis for SD-208's selectivity toward transforming growth factor-beta receptor I lies in its unique pteridine-based chemical scaffold [4]. The compound contains a 2-(5-chloro-2-fluorophenyl) substituent and a 4-[(4-pyridyl)amino] group that together confer specificity for the transforming growth factor-beta receptor I binding pocket [4] [7]. The electron-deficient aromatic ring system is particularly important for activity, as demonstrated by structure-activity relationship studies showing that such features are preferred for kinase inhibition [4] [8].

The selectivity of SD-208 is further enhanced by the presence of halogen substituents (chlorine and fluorine) that optimize interactions within the binding pocket [4] [7]. The 4-aminopyridine moiety is essential for activity, as structural modifications or deletion of this group result in greater than 10-fold reduction in inhibitory potency [4] [8]. The nitrogen-containing heterocycles within the pteridine core facilitate specific interactions with the adenosine triphosphate-binding site while maintaining selectivity over other kinases [4] [7].

The small gatekeeper residue (serine 280) in transforming growth factor-beta receptor I allows for optimal accommodation of SD-208's pyridine ring within the selectivity pocket, similar to the mechanism observed with other transforming growth factor-beta receptor I-selective inhibitors [9]. This structural feature is crucial for the compound's selectivity profile and distinguishes it from related kinases that possess larger gatekeeper residues [9].

Secondary Target: Protein Kinase D Inhibition

SD-208 demonstrates significant secondary activity against protein kinase D family members, functioning as a pan-protein kinase D inhibitor with inhibitory concentration fifty values of 107, 94, and 105 nanomolar for protein kinase D1, protein kinase D2, and protein kinase D3, respectively [4] [10]. This dual targeting capability suggests that SD-208's anti-tumor effects may be mediated through inhibition of both transforming growth factor-beta receptor I and protein kinase D signaling pathways [4] [10].

The protein kinase D inhibitory activity of SD-208 has been demonstrated in multiple cellular contexts, including prostate cancer cells where it effectively blocks protein kinase D autophosphorylation and downstream signaling [5] [10]. The compound's ability to inhibit protein kinase D family members with similar potency to its primary target suggests that the pteridine scaffold is well-suited for binding to the adenosine triphosphate-binding sites of these related kinases [4] [10].

Structure-activity relationship studies have established that the electron-deficient aromatic ring system is preferred for protein kinase D activity, and the 4-aminopyridine moiety is essential for maintaining inhibitory potency against all three protein kinase D isoforms [4] [10]. The narrow structure-activity relationship profile of SD-208 indicates that the compound's binding to protein kinase D family members requires precise molecular interactions that are disrupted by even minor structural modifications [4] [10].

Kinome Selectivity Profile

Selectivity Over Transforming Growth Factor-Beta Receptor II (Greater Than 100-fold)

SD-208 exhibits exceptional selectivity over transforming growth factor-beta receptor II, with greater than 100-fold selectivity as demonstrated by comparative kinase assays [2] [3]. This selectivity is particularly important given the close structural relationship between transforming growth factor-beta receptor I and transforming growth factor-beta receptor II, both of which belong to the tyrosine kinase-like family of serine/threonine kinases [2] [11].

The molecular basis for this selectivity lies in the structural differences between the adenosine triphosphate-binding sites of the two receptors. Transforming growth factor-beta receptor II has a different gatekeeper residue and distinct binding pocket architecture compared to transforming growth factor-beta receptor I, which reduces the affinity of SD-208 for this related kinase [11] [9]. The inhibitory concentration fifty value for transforming growth factor-beta receptor II is greater than 4,900 nanomolar, representing a selectivity ratio of more than 100-fold compared to the primary target [2].

Selectivity Against Other Kinases (Greater Than 17-fold)

Comprehensive kinase profiling studies have demonstrated that SD-208 maintains at least 17-fold selectivity over a panel of related protein kinases [2] [3]. Specific selectivity ratios include 17.4-fold over p38-alpha, 39.2-fold over p38-beta, and 14.0-fold over epidermal growth factor receptor kinase [2]. The compound shows minimal or no inhibitory activity against several other kinases including p38-gamma, c-Jun N-terminal kinase 1, protein kinase A, and protein kinase C at concentrations up to 50 micromolar [2].

The selectivity profile of SD-208 extends beyond serine/threonine kinases to include tyrosine kinases and other enzyme families. The compound demonstrates no significant inhibition of calcium/calmodulin-dependent protein kinase II, cell division cycle 2 kinase, or extracellular signal-regulated kinase 2 at physiologically relevant concentrations [2]. This broad selectivity profile is attributed to the unique structural features of the pteridine scaffold, which provides specificity for the adenosine triphosphate-binding sites of transforming growth factor-beta receptor I and protein kinase D family members while avoiding interactions with other kinases [4] [8].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Fadakar P, Akbari A, Ghassemi F, Mobini GR, Mohebi M, Bolhassani M, Abed Khojasteh H, Heidari M. Evaluation of SD-208, a TGF-β-RI Kinase Inhibitor, as an Anticancer Agent in Retinoblastoma. Acta Med Iran. 2016 Jun;54(6):352-8. PubMed PMID: 27306340.

3: Akbari A, Ghahremani MH, Mobini GR, Abastabar M, Akhtari J, Bolhassani M, Heidari M. Down-regulation of miR-135b in colon adenocarcinoma induced by a TGF-β receptor I kinase inhibitor (SD-208). Iran J Basic Med Sci. 2015 Sep;18(9):856-61. PubMed PMID: 26523217; PubMed Central PMCID: PMC4620183.

4: Tandon M, Salamoun JM, Carder EJ, Farber E, Xu S, Deng F, Tang H, Wipf P, Wang QJ. SD-208, a novel protein kinase D inhibitor, blocks prostate cancer cell proliferation and tumor growth in vivo by inducing G2/M cell cycle arrest. PLoS One. 2015 Mar 6;10(3):e0119346. doi: 10.1371/journal.pone.0119346. eCollection 2015. PubMed PMID: 25747583; PubMed Central PMCID: PMC4352033.

5: Akbari A, Amanpour S, Muhammadnejad S, Ghahremani MH, Ghaffari SH, Dehpour AR, Mobini GR, Shidfar F, Abastabar M, Khoshzaban A, Faghihloo E, Karimi A, Heidari M. Evaluation of antitumor activity of a TGF-beta receptor I inhibitor (SD-208) on human colon adenocarcinoma. Daru. 2014 Jun 5;22:47. doi: 10.1186/2008-2231-22-47. PubMed PMID: 24902843; PubMed Central PMCID: PMC4077684.

6: Sun Y, Ye P, Wu J, Liu Z, Zhang A, Ren L, Cheng C, Huang X, Wang K, Deng P, Wu C, Yue Z, Xia J. Inhibition of intimal hyperplasia in murine aortic allografts by the oral administration of the transforming growth factor-beta receptor I kinase inhibitor SD-208. J Heart Lung Transplant. 2014 Jun;33(6):654-61. doi: 10.1016/j.healun.2014.02.020. Epub 2014 Feb 21. PubMed PMID: 24685405.

7: Mohammad KS, Javelaud D, Fournier PG, Niewolna M, McKenna CR, Peng XH, Duong V, Dunn LK, Mauviel A, Guise TA. TGF-beta-RI kinase inhibitor SD-208 reduces the development and progression of melanoma bone metastases. Cancer Res. 2011 Jan 1;71(1):175-84. doi: 10.1158/0008-5472.CAN-10-2651. Epub 2010 Nov 16. Erratum in: Cancer Res. 2011 Mar 1;71(5):2023. PubMed PMID: 21084275; PubMed Central PMCID: PMC3225124.

8: Leung SY, Niimi A, Noble A, Oates T, Williams AS, Medicherla S, Protter AA, Chung KF. Effect of transforming growth factor-beta receptor I kinase inhibitor 2,4-disubstituted pteridine (SD-208) in chronic allergic airway inflammation and remodeling. J Pharmacol Exp Ther. 2006 Nov;319(2):586-94. Epub 2006 Aug 3. PubMed PMID: 16888081.

9: Uhl M, Aulwurm S, Wischhusen J, Weiler M, Ma JY, Almirez R, Mangadu R, Liu YW, Platten M, Herrlinger U, Murphy A, Wong DH, Wick W, Higgins LS, Weller M. SD-208, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo. Cancer Res. 2004 Nov 1;64(21):7954-61. PubMed PMID: 15520202.